1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine
Description
1-(2-Chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a synthetic heterocyclic compound featuring a piperazine core substituted at the 1-position with a 2-chlorophenyl group and at the 4-position with a 1,2,3-triazole ring linked to a 4-methylphenyl moiety via a carbonyl bridge. This hybrid structure combines pharmacophoric elements from piperazine (a common scaffold in central nervous system agents) and 1,2,3-triazole (a bioisostere for amide bonds with enhanced metabolic stability) . The 2-chlorophenyl group may enhance lipophilicity and receptor binding affinity, while the 4-methylphenyl substituent on the triazole could influence steric and electronic interactions in biological targets. The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole ring, followed by coupling reactions to install the piperazine and aryl groups .
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c1-15-6-8-16(9-7-15)26-14-18(22-23-26)20(27)25-12-10-24(11-13-25)19-5-3-2-4-17(19)21/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDJVIHWLMMPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Attachment of the Aromatic Rings: The aromatic rings with specific substituents (2-chlorophenyl and 4-methylphenyl) are introduced through nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate compounds with piperazine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a piperazine core substituted with a triazole moiety and chlorophenyl groups. Its molecular formula is with a molecular weight of approximately 344.83 g/mol. The structural configuration contributes to its biological activity, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine exhibit significant anticancer properties.
- Mechanism of Action : The triazole ring is known to interact with various biological targets, potentially inhibiting tumor growth by disrupting cell cycle progression and inducing apoptosis in cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against breast cancer cell lines, with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been explored for its antimicrobial effects. Research has shown that derivatives can inhibit the growth of various bacterial strains.
- Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
- Mechanism : The antimicrobial activity is hypothesized to result from interference with bacterial cell wall synthesis or disruption of membrane integrity.
Neuropharmacological Applications
The piperazine structure is often associated with central nervous system activity. Compounds containing this moiety have been investigated for their potential as anxiolytics and antidepressants.
- Research Findings : A study indicated that similar piperazine derivatives exhibited anxiolytic effects in animal models, suggesting that the compound may influence serotonin receptor pathways .
Conclusion and Future Directions
The applications of 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine are diverse, spanning anticancer, antimicrobial, and neuropharmacological domains. Continued research is warranted to explore its full therapeutic potential and to optimize its efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally analogous piperazine-triazole hybrids:
Key Observations :
- Thermal Stability : Melting points for similar triazole-piperazines range widely (93–288°C), influenced by substituent bulk and symmetry. The absence of nitro or polar groups in the target compound may result in a moderate melting point (~150–200°C), akin to Compound 11e .
Biological Activity
The compound 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine represents a novel class of piperazine derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine core linked to a triazole moiety and a chlorophenyl group, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds with structural similarities to our target compound have shown significant activity against various pathogens. One study reported that triazole derivatives exhibited inhibitory concentrations (IC50) in the low micromolar range against Mycobacterium tuberculosis, indicating strong potential as anti-tubercular agents .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively studied. A series of 1,2,3-triazole hybrids demonstrated promising antitumor activities against various cancer cell lines, including lung cancer (H460) and breast cancer (MDA-MB-231). For example, IC50 values for some derivatives ranged from 34.31 to 39.78 µM in tumor models . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell migration.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives exhibit low toxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety margin for further development .
The biological activity of 1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in critical biological pathways, including those related to cell proliferation and survival.
- Interference with DNA Synthesis : Some studies suggest that triazole derivatives can disrupt DNA replication in microbial cells, leading to cell death.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of triazole derivatives for their antimicrobial efficacy against Mycobacterium tuberculosis. Compounds similar to our target showed IC50 values ranging from 1.35 to 2.18 µM. The most active compounds were further tested for cytotoxicity on HEK-293 cells and were found to be non-toxic .
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, several triazole hybrids were synthesized and tested against various cancer cell lines. Compounds exhibited IC50 values between 34 µM and 40 µM against MDA-MB-231 cells, indicating significant cytotoxic effects compared to standard treatments .
Data Tables
| Activity | IC50 (µM) | Cell Line/Pathogen |
|---|---|---|
| Antitubercular | 1.35 - 2.18 | Mycobacterium tuberculosis |
| Anticancer (MDA-MB-231) | 34 - 40 | Breast Cancer |
| Cytotoxicity | >100 | HEK-293 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
